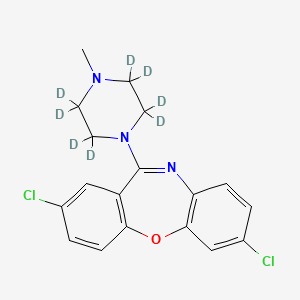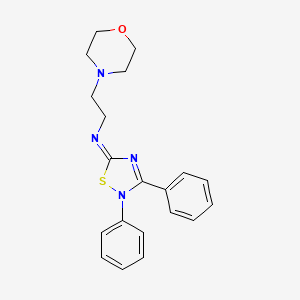
(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VP3.15 is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It is a dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3β. This compound has shown significant potential in neuroprotective and immunomodulatory functions, particularly in the treatment of neurodegenerative diseases such as multiple sclerosis .
准备方法
The synthesis of VP3.15 involves the formation of the 5-imino-1,2,4-thiadiazole core. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
化学反应分析
VP3.15 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce VP3.15.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
VP3.15 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying dual inhibition mechanisms.
Biology: VP3.15 is employed in research on cellular signaling pathways and neuroinflammation.
Medicine: The compound shows promise in treating neurodegenerative diseases, particularly multiple sclerosis, by reducing neuroinflammation and promoting remyelination.
Industry: VP3.15 is explored for its potential in developing new therapeutic agents and drug formulations
作用机制
VP3.15 exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3β. This dual inhibition leads to reduced neuroinflammation and neuronal loss. The compound crosses the blood-brain barrier, allowing it to act directly on the central nervous system. It modulates immune responses and promotes the proliferation and differentiation of oligodendroglial precursors, thereby preserving myelin and axonal integrity .
相似化合物的比较
VP3.15 is unique due to its dual inhibition mechanism. Similar compounds include:
TDZD-8: A covalent reversible inhibitor of glycogen synthase kinase 3β.
VP0.7: Another substrate competitive inhibitor of glycogen synthase kinase 3β.
Compared to these compounds, VP3.15 has a higher safety profile, better pharmacodynamic and pharmacokinetic properties, and the ability to cross the blood-brain barrier .
属性
分子式 |
C20H22N4OS |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI 键 |
DUDNZBPCJBAIFT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


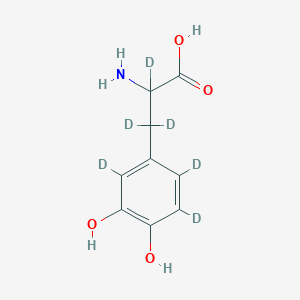
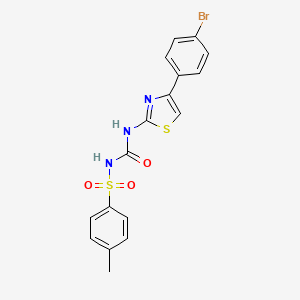

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

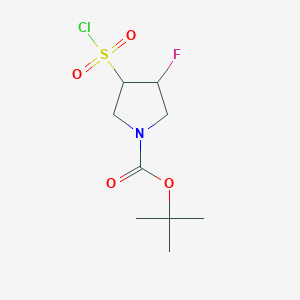

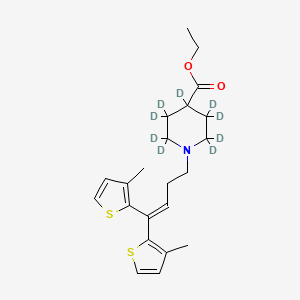
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
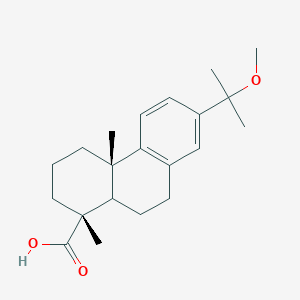
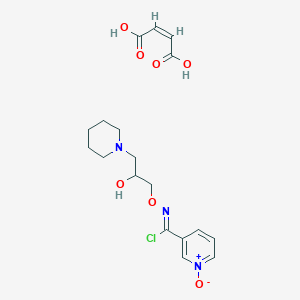
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
